2-(Chlorosulfonyl)-1,3-dimethoxypropane
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Overview
Description
2-(Chlorosulfonyl)-1,3-dimethoxypropane is an organic compound characterized by the presence of a chlorosulfonyl group and two methoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-1,3-dimethoxypropane typically involves the reaction of 1,3-dimethoxypropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1,3-dimethoxypropane+chlorosulfonic acid→this compound
The reaction is usually conducted at low temperatures to prevent side reactions and decomposition of the product. The use of an inert atmosphere, such as nitrogen or argon, is also recommended to avoid moisture and oxygen interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfonyl)-1,3-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of 2-(sulfonyl)-1,3-dimethoxypropane.
Oxidation: Formation of 2-(chlorosulfonyl)-1,3-dialdehydepropane or 2-(chlorosulfonyl)-1,3-dicarboxypropane.
Scientific Research Applications
2-(Chlorosulfonyl)-1,3-dimethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)-1,3-dimethoxypropane involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting intermediates can undergo further transformations, leading to the formation of various products. The methoxy groups can also participate in reactions, either as leaving groups or through oxidation.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other medicinally important compounds.
Methyl 2-(chlorosulfonyl)benzoate: Used as an intermediate in pharmaceuticals, saccharin, dyes, and pigments.
6-Chlorosulfonylbenzoxazolin-2-one: Employed in the synthesis of benzoxazoles.
Uniqueness
2-(Chlorosulfonyl)-1,3-dimethoxypropane is unique due to the presence of both chlorosulfonyl and methoxy groups on a propane backbone. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-dimethoxypropane-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKVKCMRJRKDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871639-57-4 |
Source
|
Record name | 2-(chlorosulfonyl)-1,3-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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